3-Methyl-5-(phenoxymethyl)oxolan-2-one
Description
3-Methyl-5-(phenoxymethyl)oxolan-2-one is a γ-butyrolactone derivative characterized by a five-membered lactone ring (oxolan-2-one) with a methyl group at position 3 and a phenoxymethyl substituent at position 4. This compound belongs to a broader class of oxolan-2-one derivatives, which are notable for their structural versatility and applications in pharmaceuticals, agrochemicals, and synthetic chemistry.
Properties
CAS No. |
62668-36-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-5-(phenoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-9-7-11(15-12(9)13)8-14-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
NVPUROBUBMDNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(phenoxymethyl)oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-oxiranemethanol with phenol in the presence of a catalyst to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(phenoxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolan-2-one derivatives.
Scientific Research Applications
3-Methyl-5-(phenoxymethyl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(phenoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to specific biological processes.
Comparison with Similar Compounds
Key Structural Features:
Physicochemical Properties:
While direct data for this compound is absent in the provided evidence, analogs suggest:
- Melting Point : Likely between 90–150°C, similar to substituted oxolan-2-ones (e.g., 5-(1H-Indol-3-yl)oxolan-2-one melts at 117–121°C) .
- Solubility : Moderate polarity due to the lactone ring and aromatic substituent, favoring solubility in polar aprotic solvents.
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Structural and Electronic Comparisons
- Substituent Effects on Reactivity: Phenoxymethyl vs. Aromatic vs.
- Electronic Density: The oxygen atoms in the lactone ring (O1 and O3) and the phenoxymethyl ether oxygen are electron-rich, similar to pilocarpine’s imidazole nitrogen, suggesting possible hydrogen bonding or dipole interactions in biological systems .
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